molecular formula C9H15N3O2S B8046983 Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate

Cat. No.: B8046983
M. Wt: 229.30 g/mol
InChI Key: GJWMQNYLRZKODM-UHFFFAOYSA-N
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Description

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C9H15N3O2S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate (CAS: 388630-69-1) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological effects.

  • IUPAC Name : tert-butyl methyl(5-methyl-1,3,4-thiadiazol-2-yl)carbamate
  • Molecular Formula : C9H15N3O2S
  • Molecular Weight : 229.3 g/mol
  • Purity : 95% .

Synthesis and Structure

The compound is synthesized through the reaction of tert-butyl carbamate with 5-methyl-1,3,4-thiadiazole derivatives. The structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole moiety enhances the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of substituents on the thiadiazole ring can enhance this activity .

Compound Microbial Target Minimum Inhibitory Concentration (MIC)
This compoundS. aureus16–31.25 μg/mL
This compoundE. coliModerate activity

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. The activity is often linked to their ability to induce apoptosis and inhibit cell proliferation .

Cell Line IC50 (ng/μL) Reference
MCF-7 (Breast Cancer)50 ± 5
A549 (Lung Cancer)40 ± 3
HeLa (Cervical Cancer)30 ± 2

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. SAR studies have shown that variations in substituents on the thiadiazole ring can significantly alter antimicrobial and anticancer efficacy. For example:

  • Adding electron-withdrawing groups generally enhances antibacterial activity.
  • Alkyl substitutions may improve lipophilicity and cellular uptake.

Case Studies

  • Antimicrobial Screening : A study evaluated several thiadiazole derivatives for their antimicrobial properties against a panel of pathogens. The results indicated that compounds with a methyl group at the C-5 position exhibited superior activity against Gram-positive bacteria compared to their counterparts without this substitution .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound showed significant cytotoxicity at low concentrations. These findings suggest potential for further development as an anticancer agent .

Properties

IUPAC Name

tert-butyl N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-6-11-12-7(15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWMQNYLRZKODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 37.5 mL THF solution of tert-butyl[2-(2-acetylhydrazino)-2-oxoethyl]carbamate (496 mg, 2.15 mmol) was added Lawesson's reagent (900 mg, 2.23 mmol). The resulting reaction mixture was heated to reflux for 3 hr. The reaction was concentrated and chromatographed on silica gel eluting with a gradient solvent mixture of AcOEt & dichloromethane to give the title compound as white crystalline solid (391 mg).
Quantity
496 mg
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
solvent
Reaction Step One

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